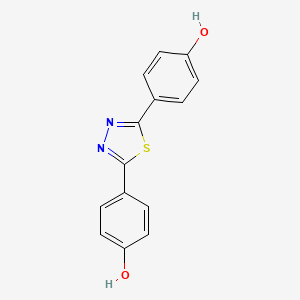
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . Another approach involves the use of palladium-catalyzed direct arylation of oxazoles, which can be regioselective depending on the solvent used .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of task-specific phosphine ligands and palladium catalysts in polar solvents has been shown to be effective for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Cycloaddition: Catalysts such as Cu(I) or Ru(II) are often employed in cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can have significant biological and chemical properties .
科学的研究の応用
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with various receptors and proteins, modulating their activity .
類似化合物との比較
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazole Derivatives: Other oxazole derivatives, such as 2,5-disubstituted oxazoles, share structural similarities but have different substituents.
Uniqueness: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and carboxylic acid groups allows for diverse chemical modifications and applications .
特性
分子式 |
C5H4ClNO3 |
|---|---|
分子量 |
161.54 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) |
InChIキー |
BTPLSHAALNTHMU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)CCl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole](/img/structure/B8773630.png)
![1-Fluoro-3-[2-(3-fluorophenyl)ethyl]benzene](/img/structure/B8773634.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)
![Ethyl 7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8773663.png)






